molecular formula C17H12N2O4S2 B12126973 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide

Cat. No.: B12126973
M. Wt: 372.4 g/mol
InChI Key: ZIXMZMOPNULOOQ-ZSOIEALJSA-N
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Description

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is notable for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 3-hydroxybenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis, use of green chemistry principles, and nano-catalysis can be employed to enhance yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazolidine ring and benzylidene moiety play crucial roles in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its dual hydroxyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H12N2O4S2/c20-12-6-4-10(5-7-12)8-14-16(23)19(17(24)25-14)18-15(22)11-2-1-3-13(21)9-11/h1-9,20-21H,(H,18,22)/b14-8-

InChI Key

ZIXMZMOPNULOOQ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S

Origin of Product

United States

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